molecular formula C6H12O3 B3051663 Carbonic acid, ethyl propyl ester CAS No. 35363-40-7

Carbonic acid, ethyl propyl ester

Cat. No.: B3051663
CAS No.: 35363-40-7
M. Wt: 132.16 g/mol
InChI Key: CYEDOLFRAIXARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, ethyl propyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular ester is formed from carbonic acid and a combination of ethyl and propyl groups.

Mechanism of Action

Target of Action

Ethyl propyl carbonate, also known as Carbonic acid, ethyl propyl ester, is a type of ester. The primary targets of esters are often enzymes or receptors in biochemical pathways . .

Mode of Action

Esters, in general, are known to participate in various chemical reactions, including hydrolysis and alcoholysis . These reactions can lead to the formation of different compounds, which can interact with various targets in the body.

Biochemical Pathways

For instance, they can undergo hydrolysis to form carboxylic acids and alcohols . These products can then participate in other biochemical pathways, affecting various physiological processes.

Pharmacokinetics

They can be metabolized by esterases to produce alcohols and carboxylic acids . The bioavailability of ethyl propyl carbonate would depend on these factors.

Result of Action

For instance, they can affect the pH balance, participate in energy metabolism, and interact with various enzymes and receptors .

Action Environment

The action of ethyl propyl carbonate, like other esters, can be influenced by various environmental factors. For instance, the rate of ester hydrolysis can be affected by factors such as temperature and pH . Moreover, in the context of lithium-ion batteries, the performance of propylene carbonate-based electrolytes (a related compound) has been shown to be influenced by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing esters, including carbonic acid, ethyl propyl ester, is through the reaction of carboxylic acids with alcohols in the presence of an acid catalystFor this compound, the reaction involves carbonic acid reacting with ethanol and propanol in the presence of concentrated sulfuric acid as a catalyst .

Industrial Production Methods: On an industrial scale, esters are often produced using similar esterification reactions but with optimized conditions to increase yield and efficiency. This may involve the use of continuous reactors, higher temperatures, and more efficient catalysts .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Carbonic acid, ethanol, and propanol.

    Reduction: Ethanol and propanol.

    Substitution: Various substituted esters or amides depending on the nucleophile.

Comparison with Similar Compounds

Uniqueness: Carbonic acid, ethyl propyl ester, is unique due to its specific combination of ethyl and propyl groups, which imparts distinct chemical and physical properties compared to other esters. Its specific reactivity and applications in various fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

ethyl propyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5-9-6(7)8-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEDOLFRAIXARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423594
Record name Carbonic acid, ethyl propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35363-40-7
Record name Carbonic acid, ethyl propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carbonic acid, ethyl propyl ester
Reactant of Route 2
Reactant of Route 2
Carbonic acid, ethyl propyl ester
Reactant of Route 3
Reactant of Route 3
Carbonic acid, ethyl propyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Carbonic acid, ethyl propyl ester
Reactant of Route 5
Reactant of Route 5
Carbonic acid, ethyl propyl ester
Reactant of Route 6
Reactant of Route 6
Carbonic acid, ethyl propyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.